molecular formula C12H9Br2N B15262064 5-Bromo-2-(4-bromophenyl)-4-methylpyridine

5-Bromo-2-(4-bromophenyl)-4-methylpyridine

Cat. No.: B15262064
M. Wt: 327.01 g/mol
InChI Key: YSQMQBVKCZNJAE-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-bromophenyl)-4-methylpyridine is an organic compound that belongs to the class of brominated pyridines. This compound is characterized by the presence of two bromine atoms attached to a pyridine ring and a phenyl ring, making it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-bromophenyl)-4-methylpyridine typically involves the bromination of 2-(4-bromophenyl)-4-methylpyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of handling hazardous brominating agents.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-bromophenyl)-4-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(4-bromophenyl)-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 5-Bromo-2-(4-bromophenyl)-4-methylpyridine exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylpyridine: Lacks the additional bromophenyl group, making it less versatile in certain reactions.

    4-Bromo-2-(4-bromophenyl)pyridine: Similar structure but different substitution pattern, leading to different reactivity.

    5-Bromo-2-(4-chlorophenyl)-4-methylpyridine: Chlorine substitution instead of bromine, affecting its chemical properties.

Uniqueness

5-Bromo-2-(4-bromophenyl)-4-methylpyridine is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses. Its ability to participate in a wide range of reactions makes it a versatile compound in both academic and industrial research.

Properties

Molecular Formula

C12H9Br2N

Molecular Weight

327.01 g/mol

IUPAC Name

5-bromo-2-(4-bromophenyl)-4-methylpyridine

InChI

InChI=1S/C12H9Br2N/c1-8-6-12(15-7-11(8)14)9-2-4-10(13)5-3-9/h2-7H,1H3

InChI Key

YSQMQBVKCZNJAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CC=C(C=C2)Br

Origin of Product

United States

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